(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features both indazole and thiazole moieties. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the thiazole ring further enhances its potential biological activities, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indazole and thiazole intermediates. One common method involves the Fischer indole synthesis for the indazole ring, which uses phenylhydrazine and a ketone under acidic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates.
Chemical Reactions Analysis
Types of Reactions
(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The indazole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may enhance binding affinity and specificity. These interactions can lead to the inhibition of key pathways involved in disease progression, such as cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad spectrum of biological activities, including antiviral and anticancer properties.
Thiazole derivatives: Exhibiting antimicrobial and anti-inflammatory activities.
Uniqueness
(3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to the combination of indazole and thiazole rings, which may confer synergistic biological activities. This dual functionality makes it a promising candidate for drug development and other scientific applications.
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-19-15(22-2)12-4-3-10(7-13(12)18-19)14(21)20-8-11(9-20)23-16-17-5-6-24-16/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFCCXGYKXWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)OC4=NC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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